molecular formula C22H21Cl2FN4O2 B12349184 Pyrazolylpyrrole ERK Inhibitor

Pyrazolylpyrrole ERK Inhibitor

Cat. No.: B12349184
M. Wt: 463.3 g/mol
InChI Key: NKBFGDNXYQXTSU-UHFFFAOYSA-N
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Description

Pyrazolylpyrrole ERK Inhibitors are a novel class of compounds designed to inhibit the extracellular signal-regulated kinase (ERK) pathway, which is a key component of the Ras/Raf/MEK/ERK signal transduction pathway. This pathway is crucial in regulating cell division, differentiation, and survival, and is often implicated in various human cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazolylpyrrole ERK inhibitors typically involves the formation of the pyrazole and pyrrole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring, followed by the formation of the pyrrole ring through a similar cyclization process .

Industrial Production Methods: Industrial production of these inhibitors often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions: Pyrazolylpyrrole ERK inhibitors undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically modified versions of the original compound with enhanced properties, such as increased potency or selectivity towards the ERK enzyme .

Scientific Research Applications

Pyrazolylpyrrole ERK inhibitors have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrazolylpyrrole ERK inhibitors involves binding to the ERK enzyme, thereby preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the ERK signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. The molecular targets include the ATP-binding site of the ERK enzyme, and the pathways involved are primarily the Ras/Raf/MEK/ERK signaling cascade .

Comparison with Similar Compounds

Uniqueness: Pyrazolylpyrrole ERK inhibitors are unique due to their distinct binding modes and high selectivity towards the ERK enzyme. This selectivity is achieved through structure-guided optimization, which allows for the fine-tuning of the compound’s properties to enhance its efficacy and reduce off-target effects .

Properties

Molecular Formula

C22H21Cl2FN4O2

Molecular Weight

463.3 g/mol

IUPAC Name

N-[1-(3-chloro-4-fluorophenyl)-2-hydroxyethyl]-4-[4-(3-chlorophenyl)pyrazolidin-3-yl]-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C22H21Cl2FN4O2/c23-15-3-1-2-12(6-15)16-10-27-29-21(16)14-8-19(26-9-14)22(31)28-20(11-30)13-4-5-18(25)17(24)7-13/h1-9,16,20-21,26-27,29-30H,10-11H2,(H,28,31)

InChI Key

NKBFGDNXYQXTSU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(NN1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=C(C=C3)F)Cl)C4=CC(=CC=C4)Cl

Origin of Product

United States

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